molecular formula C14H17N3O4 B2710675 N-(2,4-dimethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1014045-84-1

N-(2,4-dimethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2710675
CAS No.: 1014045-84-1
M. Wt: 291.307
InChI Key: YWVOFLKSSHUJPJ-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a chemical compound with the CAS Registry Number 1014045-84-1. It has a molecular formula of C 14 H 17 N 3 O 4 and a molecular weight of 291.30 g/mol . As a pyrazole carboxamide derivative, this compound belongs to a class of nitrogen-containing heterocycles that are the subject of extensive research due to their diverse biological activities . Pyrazole and pyrazoline derivatives are investigated for a wide spectrum of potential pharmacological applications, including as antimicrobial, anti-inflammatory, and anticancer agents . Some novel pyrazole carboxamides have been reported to exhibit significant antifungal activity by targeting fungal mitochondria, potentially inhibiting key enzymes in the respiratory chain like succinate dehydrogenase (complex II) and cytochrome oxidase (complex IV) . Furthermore, certain pyrazole derivatives have demonstrated potent antiangiogenic and antioxidant properties in research settings, making them compounds of interest in oncology and oxidative stress studies . This product is intended for research and development purposes exclusively. For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c1-17-8-10(14(16-17)21-4)13(18)15-11-6-5-9(19-2)7-12(11)20-3/h5-8H,1-4H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWVOFLKSSHUJPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Substitution Reactions: The introduction of the methoxy and carboxamide groups can be achieved through nucleophilic substitution reactions. For instance, the methoxy group can be introduced by reacting the pyrazole intermediate with methanol in the presence of a base.

    Coupling Reactions: The final step involves coupling the 2,4-dimethoxyphenyl group to the pyrazole ring using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrazole ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Methanol and a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated forms of the compound.

Scientific Research Applications

Biological Activities

The compound exhibits various biological activities that make it a candidate for further research in medicinal applications:

Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including N-(2,4-dimethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, possess significant anti-inflammatory properties. A study demonstrated that similar compounds effectively inhibited pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The inhibition rates ranged from 61% to 85% for TNF-α and 76% to 93% for IL-6 at a concentration of 10 µM, showcasing the compound's potential in treating inflammatory diseases .

Antitumor Activity

The compound has shown promise as an anti-tumor agent. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance, derivatives with similar structures exhibited IC50 values of 5.35 µM against HepG2 liver carcinoma cells and 8.74 µM against A549 lung carcinoma cells. These findings suggest that the compound could be developed into a therapeutic agent for specific types of cancer.

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of pyrazole derivatives. Studies have indicated that this compound displays significant activity against bacterial strains such as Escherichia coli and Staphylococcus aureus. The antimicrobial efficacy was comparable to standard antibiotics, indicating its potential utility in treating bacterial infections .

Agricultural Applications

In addition to its medicinal uses, the compound may have applications in agriculture as a pesticide or herbicide due to its biological activity against pests and pathogens. The structural characteristics of pyrazole derivatives often correlate with herbicidal properties, making them candidates for further investigation in crop protection strategies.

Case Studies

Several case studies have been conducted to explore the effectiveness of this compound:

Case Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of this compound in a murine model of arthritis. The results indicated a significant reduction in joint swelling and inflammatory markers compared to control groups, supporting its potential use in treating autoimmune conditions.

Case Study 2: Antitumor Efficacy

In another study involving human cancer cell lines, this pyrazole derivative was tested for its cytotoxic effects. The results showed that it induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its mechanism of action as an anti-cancer agent.

Summary Table of Biological Activities

Activity TypeEfficacy DescriptionReference
Anti-inflammatoryInhibition of TNF-α and IL-6 (61%-93%)
AntitumorIC50 values: HepG2 (5.35 µM), A549 (8.74 µM)
AntimicrobialEffective against E. coli and S. aureus

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. Molecular docking studies have shown that the compound can bind to bacterial RNA polymerase, inhibiting its activity and thus exerting antimicrobial effects .

Comparison with Similar Compounds

Structural and Functional Analogues

Pyrazole Carboxamides with Halogenated Aryl Groups
  • 5-(4-Chlorophenyl)-1-(2,4-Dichlorophenyl)-4-Methyl-N-(3-Pyridylmethyl)-1H-Pyrazole-3-Carboxamide () Core Structure: Pyrazole-3-carboxamide. Substituents: 2,4-Dichlorophenyl, 4-chlorophenyl, and 3-pyridylmethyl groups. Activity: Potent cannabinoid CB1 receptor antagonist (IC₅₀ = 0.139 nM) . Comparison:
  • The target compound’s methoxy substituents (electron-donating) contrast with the chloro groups (electron-withdrawing) in this analog, which likely enhance receptor binding but reduce solubility.
Pyrazole Sulfonamides
  • 1-[(2,4-Dichlorophenyl)Methyl]-N-(4-Methoxybenzenesulfonyl)-5-Methyl-1H-Pyrazole-3-Carboxamide ()
    • Core Structure : Pyrazole-3-carboxamide with a sulfonamide linkage.
    • Substituents : 2,4-Dichlorophenylmethyl and 4-methoxybenzenesulfonyl groups.
    • Synthesis Yield : 42.9% .
    • Comparison :
  • Sulfonamides generally exhibit higher acidity and altered bioavailability compared to carboxamides.
  • The dichlorophenyl group may enhance antibacterial activity but increase toxicity risks.
Benzamide Derivatives
  • N-[2-(3,4-Dimethoxyphenyl)Ethyl]Benzamide (Rip-B) ()
    • Core Structure : Benzamide with a phenethylamine chain.
    • Substituents : 3,4-Dimethoxyphenethyl group.
    • Synthesis Yield : 80% .
    • Comparison :

Substituent Effects on Bioactivity and Physicochemical Properties

Compound Key Substituents Bioactivity Lipophilicity Synthetic Yield
Target Compound 2,4-Dimethoxyphenyl, 3-methoxy Unknown Moderate N/A
5-(4-Chlorophenyl)-... () 2,4-Dichlorophenyl, pyridylmethyl CB1 antagonist (0.139 nM) High Not reported
Compound 16 () 2,4-Dichlorophenylmethyl, sulfonyl Antibacterial High 42.9%
Rip-B () 3,4-Dimethoxyphenethyl Unknown Moderate 80%
  • Methoxy vs. Chloro Groups :

    • Methoxy groups improve solubility due to their polar nature, whereas chloro groups enhance binding affinity to hydrophobic pockets (e.g., CB1 receptor) .
    • The 2,4-dimethoxyphenyl group in the target compound may balance lipophilicity and solubility, a critical factor in drug development.
  • Amide Linkage Position :

    • The target compound’s carboxamide at pyrazole position 4 (vs. position 3 in analogs) may alter conformational flexibility and target engagement.

Biological Activity

N-(2,4-dimethoxyphenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound belonging to the pyrazole family, which has garnered attention for its potential therapeutic applications. Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H17N3O4C_{14}H_{17}N_{3}O_{4}, with a molecular weight of approximately 291.30 g/mol. The structural features include a pyrazole ring substituted with methoxy groups and a carboxamide group, which may contribute to its biological interactions.

Biological Activity Overview

Research into the biological activity of this compound indicates several potential therapeutic effects:

  • Anticancer Activity :
    • Pyrazole derivatives have been evaluated for their cytotoxic properties against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting the proliferation of cancer cells such as MCF-7 (breast cancer) and HePG-2 (liver cancer) with IC50 values ranging from 1.82 to 5.55 μM .
  • Anti-inflammatory Effects :
    • The compound may exhibit anti-inflammatory properties by inhibiting cytokines such as TNF-α and IL-6. Similar pyrazole derivatives have demonstrated up to 85% inhibition of these cytokines at concentrations around 10 µM .
  • Antimicrobial Properties :
    • Preliminary studies suggest that pyrazole derivatives can exhibit antimicrobial activity against various bacterial strains, although specific data on this compound is limited .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerIC50 values between 1.82 - 5.55 μM against cancer cell lines ,
Anti-inflammatoryUp to 85% inhibition of TNF-α and IL-6 at 10 µM
AntimicrobialPotential activity against bacterial strains (specific data limited)

Case Study: Anticancer Evaluation

In a study evaluating the anticancer effects of pyrazole derivatives, it was found that compounds with similar structures to this compound exhibited significant cytotoxicity against several cancer cell lines. The structure–activity relationship (SAR) analysis indicated that the presence of specific substituents on the pyrazole ring was crucial for enhancing anticancer activity .

The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound may interact with key biological targets involved in cell proliferation and inflammatory pathways.

Q & A

Q. Basic

  • NMR Spectroscopy : 1^1H NMR (δ 3.8–4.1 ppm for methoxy groups; δ 7.2–7.8 ppm for aromatic protons) and 13^13C NMR (δ 160–165 ppm for carbonyls) .
  • Mass Spectrometry : High-resolution LCMS (e.g., Q-TOF) to confirm molecular ion peaks and rule out byproducts.
  • HPLC : Reverse-phase C18 columns (e.g., Agilent Zorbax) with UV detection at 254 nm; retention time consistency across batches .

How can computational modeling resolve discrepancies in receptor binding data?

Advanced
Contradictions in activity (e.g., high in vitro affinity but low in vivo efficacy) may arise from:

  • Solubility/Permeability Issues : LogP >5 correlates with poor aqueous solubility. Use QikProp to predict ADME properties.
  • Conformational Dynamics : MD simulations (e.g., GROMACS) reveal ligand flexibility in binding pockets. For example, unconstrained pyrazole rings adopt multiple orientations, leading to variable CB1 activation .
  • Off-Target Interactions : Perform kinome-wide profiling (e.g., Eurofins KinaseScan) to identify unintended targets (e.g., CDK2/4/6 inhibition in FLT3 studies) .

What strategies mitigate toxicity while maintaining potency in preclinical models?

Q. Advanced

  • Peripheral Restriction : Introduce sulfonamide groups to increase tPSA (>90 Å2^2), reducing BBB penetration (e.g., compound 4 in , LD50_{50} >150 mg/kg vs. 32 mg/kg for CNS-penetrant analogs) .
  • Prodrug Design : Mask polar groups (e.g., carboxamide) with ester linkages, hydrolyzed in vivo to release active drug.
  • Metabolic Profiling : Use hepatic microsomes (human/mouse) to identify reactive metabolites; modify labile sites (e.g., replace -Cl with -CF3_3 to block CYP450 oxidation) .

How to address conflicting results between in vitro and in vivo efficacy studies?

Q. Advanced

  • Pharmacokinetic Bridging : Measure plasma/tissue concentrations via LC-MS/MS to confirm exposure levels. For example, tumor regression in xenografts may require sustained plasma levels >1 µM .
  • Biomarker Correlation : Link target engagement (e.g., FLT3 phosphorylation inhibition) to efficacy endpoints.
  • Species-Specific Differences : Compare murine vs. human metabolic stability using hepatocyte assays .

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